Benzyl 2-ethoxy-2-methylpropanoate
Overview
Description
Benzyl 2-ethoxy-2-methylpropanoate is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . It is an ester, characterized by the presence of a benzyl group attached to the ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-ethoxy-2-methylpropanoate can be synthesized through the esterification of 2-ethoxy-2-methylpropanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-ethoxy-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2-ethoxy-2-methylpropanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts.
Major Products:
Hydrolysis: 2-ethoxy-2-methylpropanoic acid and benzyl alcohol.
Reduction: 2-ethoxy-2-methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Benzyl 2-ethoxy-2-methylpropanoate is utilized in various fields of scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-ethoxy-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 2-ethoxy-2-methylpropanoic acid and benzyl alcohol. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-ethoxy-2-methylpropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-ethoxy-2-methylpropanoate: Similar structure but with a methyl group instead of a benzyl group.
Benzyl acetate: Similar ester structure but with an acetate group instead of 2-ethoxy-2-methylpropanoate.
Uniqueness: Benzyl 2-ethoxy-2-methylpropanoate is unique due to the presence of both a benzyl group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
benzyl 2-ethoxy-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMQZFFADAGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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